Isoindolin-5-ylmethanamine

Description

BenchChem offers high-quality Isoindolin-5-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindolin-5-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBHSUNHWDOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoindolin-5-ylmethanamine CAS number and molecular weight

An In-Depth Technical Guide to Isoindolin-5-ylmethanamine: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of isoindolin-5-ylmethanamine, a pivotal chemical intermediate for researchers and professionals in drug development. The document details the compound's core physicochemical properties, including its definitive CAS number and molecular weight, and delves into its synthesis, chemical reactivity, and significant applications as a structural scaffold in medicinal chemistry. A validated, step-by-step experimental protocol for a representative derivatization reaction is provided to demonstrate its practical utility. This guide serves as an essential resource, combining theoretical insights with actionable methodologies for leveraging isoindolin-5-ylmethanamine in the synthesis of novel molecular entities.

Introduction: The Significance of the Isoindoline Scaffold

Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with the isoindoline core holding a place of particular importance.[1] This bicyclic framework, consisting of a benzene ring fused to a five-membered pyrrolidine ring, is a privileged scaffold found in numerous natural products and commercial drugs.[1][2][3] Derivatives of isoindoline exhibit a remarkable range of biological activities, including antitumor, anti-inflammatory, and diuretic properties.[2][4]

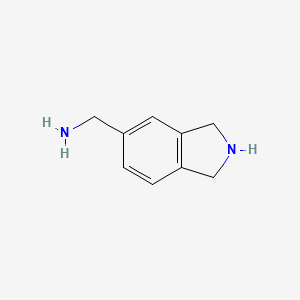

Isoindolin-5-ylmethanamine (Figure 1) is a key derivative of this core structure. It is distinguished by a methanamine (-CH₂NH₂) group at the 5-position of the isoindoline's benzene ring.[5] This substitution is critical, as it provides a reactive primary amino group that serves as a versatile synthetic handle for further molecular elaboration, making it an invaluable building block for constructing complex drug candidates.

Figure 1: Chemical Structure of Isoindolin-5-ylmethanamine

A 2D representation of Isoindolin-5-ylmethanamine.

Physicochemical and Structural Data

Accurate identification and characterization are fundamental to all chemical research. The essential data for isoindolin-5-ylmethanamine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 910292-33-0 | [5][6] |

| Molecular Formula | C₉H₁₂N₂ | [6] |

| Molecular Weight | 148.21 g/mol | [5][6] |

| IUPAC Name | (2,3-Dihydro-1H-isoindol-5-yl)methanamine | |

| SMILES | NCC1=CC2=C(CNC2)C=C1 | [6] |

| InChI Key | SJMBHSUNHWDOJC-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

Synthetic Route: Reduction of Isoindoline-5-carbonitrile

A common and efficient laboratory-scale synthesis of isoindolin-5-ylmethanamine involves the chemical reduction of the corresponding nitrile, isoindoline-5-carbonitrile. This transformation is a cornerstone of amine synthesis, converting the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂).

Several reducing agents can accomplish this, with the choice depending on substrate compatibility, desired reaction conditions, and scale.

-

Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields. It is typically used in anhydrous ethereal solvents like THF or diethyl ether. Its high reactivity necessitates careful handling under inert atmosphere.

-

Borane (BH₃•THF or B₂H₆): A milder alternative to LiAlH₄, offering better selectivity for nitrile reduction in the presence of other reducible functional groups (e.g., esters, carboxylic acids).

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). It is often considered a "greener" alternative and is highly scalable, though it may require specialized high-pressure equipment.

Diagram: General Synthesis Workflow

Workflow for the synthesis of Isoindolin-5-ylmethanamine.

Key Reactions and Derivatization Strategies

The synthetic value of isoindolin-5-ylmethanamine lies in the reactivity of its primary amine. This functional group is a nucleophilic center that readily participates in a variety of classical organic reactions, allowing for the introduction of diverse molecular fragments.

-

Acylation/Sulfonylation: The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields stable amide and sulfonamide derivatives, respectively. This is a primary strategy for structure-activity relationship (SAR) studies.

-

Reductive Amination: Condensation with an aldehyde or ketone forms a transient imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a secondary or tertiary amine. This is one of the most powerful methods for C-N bond formation.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, which are common pharmacophores in drug design.

Experimental Protocol: Synthesis of N-((2,3-dihydro-1H-isoindol-5-yl)methyl)acetamide

This protocol details a representative acylation reaction, a fundamental step in utilizing isoindolin-5-ylmethanamine as a building block.

Objective: To synthesize an amide derivative via acylation of the primary amine.

Materials:

-

Isoindolin-5-ylmethanamine (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add isoindolin-5-ylmethanamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise via syringe.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and triethylamine hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and salts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-((2,3-dihydro-1H-isoindol-5-yl)methyl)acetamide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Conclusion

Isoindolin-5-ylmethanamine is a high-value chemical intermediate whose utility is defined by its robust isoindoline core and its synthetically versatile primary amine. Its confirmed CAS number (910292-33-0) and molecular weight (148.21 g/mol ) provide the foundational identifiers for its procurement and use. The straightforward access to this compound via nitrile reduction, combined with its predictable reactivity in key C-N bond-forming reactions, solidifies its role as a critical building block for drug discovery professionals engaged in the design and synthesis of next-generation therapeutics.

References

-

Sunway Pharm Ltd. isoindolin-5-ylmethanol - CAS:127168-98-3. Available from: [Link]

-

Royal Society of Chemistry. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry. Available from: [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of isoindolines. Available from: [Link]

-

ResearchGate. Synthesis of 3-indolyl-substituted isoindolinones 5 in ammonia. Available from: [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Available from: [Link]

Sources

Therapeutic applications of Isoindolin-5-ylmethanamine derivatives

An In-depth Technical Guide to the Therapeutic Applications of Isoindolin-5-ylmethanamine Derivatives

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of many active pharmaceutical ingredients (APIs).[1][2] Among these, the isoindoline core, a bicyclic framework featuring a benzene ring fused to a five-membered nitrogenous pyrrolidine ring, holds a privileged position in medicinal chemistry.[1][2] While unsubstituted isoindoline is rare, its derivatives are prevalent in numerous natural products and pharmaceutical agents, exhibiting a remarkable breadth of biological activities.[1][3] These activities span selective serotonin reuptake inhibition, diuretic, hypertensive, and, most notably, antitumor and immunomodulatory effects.[1][3][2]

This guide focuses specifically on derivatives of isoindolin-5-ylmethanamine . This particular structure is distinguished by a methanamine group (-CH₂NH₂) at the 5-position of the isoindoline's benzene ring. This substitution is critical, as it provides a reactive primary amino group that serves as a versatile chemical handle for further functionalization and the synthesis of diverse and complex derivatives.[4] The strategic placement of this group allows for the exploration of vast chemical space, leading to the discovery of potent and selective modulators of key biological targets.

PART 1: Synthesis and Derivatization Strategies

The synthesis of the isoindoline core and its subsequent derivatization are pivotal to accessing therapeutically relevant molecules. The isoindolin-5-ylmethanamine scaffold provides a key starting point for building a diverse library of compounds.

Core Synthesis of Isoindolin-5-ylmethanamine

A common and effective route to isoindolin-5-ylmethanamine begins with isoindoline-5-carbonitrile. The nitrile group is reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is a fundamental functional group interconversion that yields the desired aminomethyl group at the 5-position.[4]

Derivatization Pathways

The primary amino group of isoindolin-5-ylmethanamine is a nucleophilic center ripe for a multitude of chemical transformations. This allows for the systematic modification of the molecule to optimize its pharmacological properties. Common derivatization strategies include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives. This is a common strategy for creating inhibitors that mimic peptide bonds or interact with specific residues in an enzyme's active site.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is a powerful method for introducing a wide range of substituents.

-

Cyclization Reactions: The amino group can participate in intramolecular cyclization reactions to form more complex heterocyclic systems, such as isoindolinones. Metal-catalyzed cyclizations, particularly with palladium, rhodium, and ruthenium, are extensively used for constructing the isoindolinone ring via C-H bond activation.[4][5]

The following workflow illustrates a generalized approach to synthesizing isoindolinone derivatives, a prevalent class of compounds discussed in this guide.

Caption: Generalized workflow for the synthesis of isoindolinone derivatives.

PART 2: Therapeutic Applications in Oncology

Derivatives of the isoindoline scaffold have shown profound utility in oncology, primarily through the targeted inhibition of key enzymes involved in cancer cell proliferation and survival.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair, particularly single-strand breaks.[6][7][8] In cancers with pre-existing deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethal phenotype.[6][8] Unrepaired single-strand breaks accumulate and convert to double-strand breaks during replication, which cannot be repaired in HR-deficient cells, leading to cell death.

Isoindolinone-based PARP inhibitors have been strategically designed to exploit this vulnerability. The isoindolinone scaffold shares structural similarity with the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[6] This allows these derivatives to act as competitive inhibitors at the enzyme's catalytic site, demonstrating high binding affinity and selectivity.[6][9] This approach is particularly promising for treating HR-deficient cancers, including those in the central nervous system (CNS), due to the potential for these molecules to cross the blood-brain barrier.[6]

Caption: Synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis, including chromosome alignment, segregation, and cytokinesis.[10] Their overexpression is common in many cancers, making them attractive therapeutic targets.[11]

-

Aurora A Inhibition: Leads to defects in mitotic spindle assembly, causing a temporary mitotic arrest followed by apoptosis.[12]

-

Aurora B Inhibition: Interferes with chromosome alignment and overrides the mitotic spindle checkpoint, leading to polyploidy, failed cytokinesis, and eventual cell death.[12]

Indolin-2-one derivatives have been developed as potent and selective inhibitors of Aurora kinases. For example, the compound LY3295668 is a highly specific inhibitor of Aurora A, with a Ki of 0.8 nM for Aurora A versus 1038 nM for Aurora B.[13] Conversely, other indolin-2-one derivatives have been optimized for selective Aurora B inhibition.[10][11] This selectivity is crucial, as pan-Aurora inhibitors can have different cellular effects than isoform-specific ones.

| Compound Class | Target(s) | Observed Effect | Reference |

| Indolin-2-ones | Aurora B | Inhibition of Histone H3 phosphorylation, G2-M arrest, apoptosis. | [10] |

| Indolin-2-ones | Aurora B (selective) | Antiproliferative activity against breast cancer cell lines (e.g., MDA-MB-468). | [11] |

| Isoindolinone | Aurora A (selective) | Mitotic arrest, apoptosis, effective in small cell lung cancer models. | [13] |

| Pan-Aurora Inhibitors | Aurora A, B, C | Potent antiproliferative activity against a range of human tumor cells. | [12] |

Other Anticancer Applications

The therapeutic potential of isoindoline derivatives in oncology extends beyond PARP and Aurora kinases.

-

Cytotoxicity: Novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, including HT-29, K562, and HepG2. One derivative showed a promising IC50 of 5.89 µM against HepG2 liver cancer cells.[14]

-

LSD1 Inhibition: Indolin-5-yl-cyclopropanamine derivatives have been designed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key drug target in several tumor types. A representative compound exhibited an IC50 of 24.43 nM for LSD1 and demonstrated significant in vivo antitumor efficacy in an acute myeloid leukemia (AML) xenograft model.[15]

-

PAK4 Inhibition: 3-substituted-indolin-2-one-5-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), with nanomolar biochemical activity and potent antiproliferative effects against lung (A549) and colon (HCT116) cancer cells.[16]

PART 3: Applications in Neurodegenerative and CNS Disorders

Neuroprotection via NRF2 Pathway Activation

Oxidative stress is a major contributor to the pathology of age-related neurodegenerative diseases like Alzheimer's and Parkinson's.[17] The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[17] A study on newly synthesized isoindoline-dione derivatives found that they could protect neuronal-like SH-SY5Y cells from oxidative stress induced by hydrogen peroxide.[17] These compounds were observed to:

-

Increase cell viability.

-

Reduce intracellular reactive oxygen species (ROS) and carbonylated proteins.

-

Increase the gene expression of NRF2 and its associated downstream antioxidant enzymes, such as NQO-1 and GSTK1.[17]

This suggests that isoindoline derivatives can exert a neuroprotective effect by bolstering the cell's endogenous antioxidant defenses.

Dopamine D4 Receptor Antagonism

A class of isoindolinyl benzisoxazolpiperidines was discovered to be potent and selective antagonists of the human dopamine D4 receptor, with over 100-fold selectivity against the D2 receptor and the alpha-1 adrenoceptor.[18] The structure-activity relationship studies revealed that the S-enantiomer was the more potent form at the D4 receptor.[18] These selective antagonists were found to be active in vivo following oral administration, indicating their potential for treating CNS disorders where D4 receptor modulation is beneficial.[18]

PART 4: Anti-inflammatory and Other Therapeutic Applications

The versatile isoindoline scaffold has also been explored for its anti-inflammatory and other therapeutic properties.

-

ADAMTS-4/5 Inhibition: A series of isoindoline amide derivatives were developed as potent inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in the cartilage degradation seen in osteoarthritis. The most promising compound showed high in vitro potency, good drug-like properties, oral bioavailability, and dose-dependent efficacy in in vivo osteoarthritis models.[19]

-

COX-1/COX-2 Inhibition: Isoindoline derivatives of α-amino acids have been evaluated as inhibitors of cyclooxygenase 1 and 2 (COX-1 and COX-2), key enzymes in the inflammatory pathway.[20]

-

Anti-platelet Aggregation: An isoquinoline derivative, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), was shown to inhibit human platelet aggregation by inhibiting phosphodiesterase activity. This leads to an elevation in cAMP levels, which in turn inhibits calcium rise and fibrinogen binding, key steps in platelet aggregation.[21]

PART 5: Experimental Protocol: Synthesis of a Novel Isoindolinone Derivative

This section provides a representative protocol for the synthesis of a novel 2-benzyl-6-substituted-ethoxy-isoindolinone, adapted from the methodology described by Liu et al.[14] This protocol is illustrative of the key nucleophilic substitution and cyclization reactions used to create these derivatives.

Objective: To synthesize tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (Compound 11 in the source).

Materials:

-

Compound 7 (precursor isoindolinone with a hydroxyl group)

-

Dry N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

1-bromo-2-chloroethane

-

Brine solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reagents for flash column chromatography (e.g., silica gel, petroleum ether, ethyl acetate)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the starting isoindolinone precursor (Compound 7, 0.1 g, 0.42 mmol) in dry DMF (2 mL) in a round-bottom flask, add potassium carbonate (0.17 g, 1.25 mmol).

-

Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure a homogenous suspension.

-

Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (0.9 g, 0.63 mmol) to the reaction mixture.

-

Heating and Reaction Monitoring: Heat the mixture to 90°C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with brine and extract the product with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under vacuum to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to yield the desired intermediate.

-

Subsequent Steps: The purified intermediate is then further reacted in subsequent steps (nucleophilic substitution with a piperazine derivative) to yield the final target compound.[14]

Note: This is a generalized adaptation. Researchers should consult the original publication for precise quantities, characterization data (¹H NMR, ESI-MS), and subsequent reaction steps.[14]

Conclusion and Future Directions

Derivatives of isoindolin-5-ylmethanamine represent a highly versatile and therapeutically rich class of compounds. The strategic placement of the methanamine group provides an essential anchor for synthetic elaboration, leading to potent and selective inhibitors for a wide array of biological targets. The successes in oncology, particularly with PARP and Aurora kinase inhibitors, highlight the power of this scaffold in developing targeted cancer therapies. Furthermore, emerging applications in neuroprotection, CNS disorders, and inflammatory diseases demonstrate the broad and continuing potential of this chemical class.

Future research will likely focus on:

-

Improving Selectivity: Fine-tuning the structure of these derivatives to achieve even greater selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Enhancing Pharmacokinetic Properties: Optimizing ADME (absorption, distribution, metabolism, and excretion) properties to improve oral bioavailability and CNS penetration where desired.

-

Exploring New Therapeutic Areas: Screening isoindoline libraries against novel targets to uncover new therapeutic applications.

-

Combination Therapies: Investigating the synergistic effects of isoindoline-based inhibitors with other therapeutic agents to overcome drug resistance.[22]

The isoindoline core, and specifically derivatives enabled by the isoindolin-5-ylmethanamine intermediate, will undoubtedly continue to be a fruitful starting point for the discovery of next-generation therapeutics.

References

- Benchchem. Isoindolin-5-ylmethanamine | 910292-33-0.

- Liu, J., Wang, L., Guo, N., Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260.

- Flouzat, C., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Molecules.

- Karimi, M., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug and Chemical Toxicology, 1-10.

- Wang, Y., et al. (2021). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 64(15), 11048-11063.

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre

- Belyanskaya, S. L., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Journal of Medicinal Chemistry.

- NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS. (2020).

- Synthesis of isoindolinones. Organic Chemistry Portal.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI.

- Isoindolinone-containing parp inhibitors and methods of use. (2024).

- 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). (2011).

- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2013). PubMed.

- LY3295668 (AK-01). MedChemExpress.

- Aurora Kinase Inhibitors: Current Status and Outlook. (2018). Frontiers in Oncology.

- Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (2021). Bioorganic Chemistry.

- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1996). General Pharmacology: The Vascular System.

- Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (2015). Molecules.

- Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. (2022). VJHemOnc.

- Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2023). Cancers.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.

- Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. (2018). Journal of Medicinal Chemistry.

- Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. (2022). Journal of Medicinal Chemistry.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). Archiv der Pharmazie.

- Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. (2018). European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use - Google Patents [patents.google.com]

- 8. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]

- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. jocpr.com [jocpr.com]

- 15. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

The Isoindoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the isoindoline scaffold's role in drug discovery and development. We will delve into its fundamental chemical properties, explore key synthetic strategies, and analyze its application across diverse therapeutic areas, with a particular focus on oncology, neurodegenerative disorders, and infectious diseases. Through an examination of structure-activity relationships, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge to leverage the full potential of this versatile chemical entity.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline scaffold, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, is a cornerstone in the design of novel therapeutic agents.[1][2] Its unique structural and physicochemical properties, including a rigid bicyclic framework and the presence of a modifiable nitrogen atom, allow for the precise spatial orientation of various functional groups, facilitating high-affinity interactions with biological targets.[3] The isoindoline core is present in a number of commercially successful drugs, highlighting its clinical and commercial importance.[1][4]

This guide will explore the two primary oxidized forms of the isoindoline scaffold that are most relevant in medicinal chemistry: the isoindoline-1,3-dione (phthalimide) and the isoindolin-1-one. We will examine how strategic modifications to these core structures have led to the development of potent and selective drugs for a range of diseases.

Synthetic Strategies for Isoindoline Scaffolds

The synthetic accessibility of the isoindoline core is a key factor contributing to its widespread use in drug discovery.[5] A variety of robust and versatile synthetic methods have been developed to construct and functionalize the isoindoline scaffold.

Synthesis of Isoindoline-1,3-diones (Phthalimides)

The most prevalent method for the synthesis of the isoindoline-1,3-dione core involves the condensation of phthalic anhydride or its derivatives with a primary amine.[5] This reaction is typically carried out under thermal conditions, often in a high-boiling solvent such as glacial acetic acid or by solvent-free heating.

Experimental Protocol: General Synthesis of an N-Substituted Isoindoline-1,3-dione

Objective: To synthesize a representative N-substituted isoindoline-1,3-dione.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Primary amine (1.0 eq)

-

Glacial acetic acid

Procedure:

-

To a round-bottom flask, add phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq).

-

Add glacial acetic acid to the flask to create a slurry.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.

-

Characterize the final product by FT-IR, NMR, and Mass spectroscopy.[6]

Synthesis of Isoindolin-1-ones

Isoindolin-1-one scaffolds can be synthesized through various methods, including metal-catalyzed and metal-free approaches.[7] One common strategy involves the reduction of an isoindoline-1,3-dione. Another approach is the intramolecular cyclization of 2-carboxybenzaldehyde with an amine.[7]

Workflow for the Synthesis of Lenalidomide

The synthesis of Lenalidomide, a key immunomodulatory drug, showcases the construction of a substituted isoindolin-1-one core.

Caption: A simplified synthetic workflow for Lenalidomide.

Therapeutic Applications of Isoindoline Scaffolds

The versatility of the isoindoline scaffold is evident in its wide range of biological activities.[1][4] Derivatives have shown promise as anticancer, anti-inflammatory, neuroprotective, antiviral, and antimicrobial agents.[8][9][10][11]

Oncology: The Rise of Immunomodulatory Imide Drugs (IMiDs)

Perhaps the most significant contribution of the isoindoline scaffold to medicine is in the field of oncology, with the development of the Immunomodulatory Imide Drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide.[1][4] These drugs, which feature an isoindoline-1,3-dione or isoindolin-1-one core linked to a glutarimide moiety, have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][4]

Mechanism of Action of IMiDs

IMiDs exert their anticancer effects through a novel mechanism of action: the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[12][13] By binding to the cereblon (CRBN) protein, a substrate receptor of the E3 ligase, IMiDs induce the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[12][14] The degradation of these transcription factors is cytotoxic to multiple myeloma cells.[12][14]

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Beyond their direct cytotoxic effects, IMiDs also possess potent immunomodulatory and anti-angiogenic properties.[12][13] They can enhance T-cell and Natural Killer (NK) cell activity, inhibit the production of pro-inflammatory cytokines like TNF-α, and suppress the formation of new blood vessels that tumors need to grow.[13][15]

Structure-Activity Relationship (SAR) of IMiDs

The development of lenalidomide and pomalidomide from the parent compound thalidomide illustrates key structure-activity relationships. The introduction of an amino group at the 4-position of the phthalimide ring in pomalidomide, and the replacement of one of the carbonyl groups in the phthalimide ring of thalidomide to create the isoindolin-1-one core of lenalidomide, significantly enhances their potency and alters their side-effect profiles.[1][4][]

| Compound | Core Structure | Key Substituent | Relative Potency |

| Thalidomide | Isoindoline-1,3-dione | None | Baseline |

| Lenalidomide | Isoindolin-1-one | 4-Amino | ~100-1000x > Thalidomide (T-cell stimulation)[15] |

| Pomalidomide | Isoindoline-1,3-dione | 4-Amino | More potent than Lenalidomide in some assays[17] |

Neurodegenerative Diseases

Isoindoline derivatives have also shown significant promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][9][18] Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress and inhibit key enzymes involved in disease progression.[6][9]

Cholinesterase Inhibition

Several isoindoline-1,3-dione derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[19][20] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[19] Some of these compounds have demonstrated inhibitory activity in the low micromolar to nanomolar range.[19][20]

Neuroprotection via NRF2 Activation

Recent studies have shown that certain isoindoline derivatives can protect neuronal cells from oxidative stress by activating the NRF2 signaling pathway.[6][9] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9] Isoindoline compounds have been shown to increase the viability of neuronal cells, reduce intracellular reactive oxygen species, and upregulate the expression of NRF2 and its target genes.[6][9]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To evaluate the acetylcholinesterase inhibitory activity of a test compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compound

-

Donepezil (positive control)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, test compound, and donepezil in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, test compound solution (at various concentrations), and AChE solution to the appropriate wells.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Infectious Diseases

The isoindoline scaffold has also been explored for its potential in treating infectious diseases, with derivatives showing activity against a range of viruses, bacteria, and other pathogens.[10][11][21][22]

Antiviral Activity

Isoindoline compounds have demonstrated antiviral activity against several viruses, including Hepatitis B and C viruses, and SARS-CoV-2.[10] Some derivatives have shown potent activity with IC50 values in the low micromolar to nanomolar range.[10] The mechanisms of action are varied and can include the inhibition of viral replication and entry.[11]

Antimicrobial and Antimycobacterial Activity

Derivatives of isoindoline-1,3-dione have been investigated for their antibacterial and antimycobacterial properties.[21][22] Structure-activity relationship studies have shown that the planar, hydrophobic nature of the isoindoline-1,3-dione ring system is important for its interaction with microbial targets.[22] Some N-substituted isoindoline-1,3-dione derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to clinically used antibiotics.[22]

Future Directions and Conclusion

The isoindoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[5] Its synthetic tractability and the diverse biological activities of its derivatives ensure its ongoing relevance in medicinal chemistry.[5] The elucidation of the mechanism of action of the IMiDs has opened up new avenues for the rational design of novel protein degraders based on this core structure, a field known as targeted protein degradation (TPD).

References

-

Jampilek, J., & Kralova, K. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 485. [Link]

-

Pharmaffiliates. (n.d.). The Role of Isoindoline in Pharmaceutical Drug Development. Pharmaffiliates. [Link]

-

Yakan, H., & Ozgeris, B. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Letters in Drug Design & Discovery, 17(7). [Link]

-

ResearchGate. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]

-

Al-Quraini, A. A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Taibah University Medical Sciences, 19(1), 123-134. [Link]

-

Jampilek, J., & Kralova, K. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]

-

Al-Quraini, A. A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]

-

Yakan, H., & Ozgeris, B. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]

-

Bajda, M., et al. (2015). Development of Multifunctional, Heterodimeric isoindoline-1,3-dione Derivatives as Cholinesterase and β-amyloid Aggregation Inhibitors With Neuroprotective Properties. PubMed. [Link]

-

ResearchGate. (n.d.). Mechanism of action of lenalidomide. ResearchGate. [Link]

-

Wang, Y., et al. (2015). [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. PubMed. [Link]

-

BioWorld. (2025). Japanese scientists divulge new isoindoline compounds for viral infections. BioWorld. [Link]

-

Jampilek, J., & Kralova, K. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. [Link]

-

Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed. [Link]

-

Jampilek, J., & Kralova, K. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

JETIR. (n.d.). Properties and Functions of Isoindoline: A Short Review. JETIR. [Link]

-

Andrade-Jorge, E., et al. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher. [Link]

-

PT Master Guide. (2021). Lenalidomide (Mechanism of Action). PT Master Guide. [Link]

-

Shultz, M. D., et al. (2015). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. OAK Open Access Archive. [Link]

-

ResearchGate. (2020). (PDF) Antiviral activity of isoindole derivatives. ResearchGate. [Link]

-

Galli, M., et al. (2014). Novel insights into the mechanism of action of lenalidomide. PMC. [Link]

-

PubChem. (n.d.). Pomalidomide. PubChem. [Link]

-

ResearchGate. (2026). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PMC. [Link]

-

Wiatrak, B., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [Link]

-

Wikipedia. (n.d.). Pomalidomide. Wikipedia. [Link]

-

Beilstein Journals. (2013). The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

PMC. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. [Link]

-

ACS Publications. (2026). Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. ACS Medicinal Chemistry Letters. [Link]

- Google Patents. (n.d.). EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Japanese scientists divulge new isoindoline compounds for viral infections | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

- 12. Lenalidomide | 191732-72-6 [chemicalbook.com]

- 13. Lenalidomide | Oncology | 191732-72-6 - PHMO [phmo.com]

- 14. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. Page loading... [wap.guidechem.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Isoindolin-5-ylmethanamine HCl

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with Isoindolin-5-ylmethanamine HCl. As a hydrochloride salt of a primary amine, its solubility is fundamentally governed by pH. This document provides a first-principles approach to understanding and overcoming these challenges, offering field-proven protocols and advanced troubleshooting strategies.

Core Principle: The pH-Dependent Solubility of Amine Salts

The primary challenge in dissolving Isoindolin-5-ylmethanamine HCl stems from the equilibrium between its two forms in solution: the protonated, charged species (the hydrochloride salt) and the deprotonated, neutral species (the free base).

-

Protonated Form (R-CH₂-NH₃⁺ Cl⁻): This is the salt form. It is ionic, polar, and generally exhibits high solubility in aqueous solutions.[1][2] This form predominates in acidic conditions (low pH).

-

Free Base Form (R-CH₂-NH₂): This is the neutral form. It is significantly less polar and often has very poor aqueous solubility.[3][4] This form becomes dominant as the pH of the solution increases above the pKa of the primary amine.

The predicted pKa for the parent isoindoline structure is approximately 9.26.[5][6] The methanamine group's pKa will be in a similar range. When the solution pH approaches or exceeds this pKa, the equilibrium shifts towards the insoluble free base, resulting in precipitation. This is why the compound may dissolve in an acidic stock solution but crash out in neutral-pH cell culture media or phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: My Isoindolin-5-ylmethanamine HCl powder will not dissolve in water or PBS (pH 7.4). What is the first step?

A1: The first step is to create a concentrated stock solution in a suitable solvent, rather than attempting to dissolve it directly in your final aqueous buffer. For most in vitro biological applications, preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the standard and most effective starting point.[7] Alternatively, for other applications, you can prepare an aqueous stock by dissolving the compound in slightly acidic water (e.g., pH 4-5) to ensure the amine remains fully protonated. Direct dissolution in neutral or basic buffers is often destined to fail due to the formation of the insoluble free base.[1][4]

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What's happening and how do I fix it?

A2: This is a classic solubility problem caused by the pH shift described above. Your DMSO stock contains the dissolved compound, but upon dilution into the buffered, neutral pH (~7.4) of your cell culture medium, the compound's amine group gets deprotonated, converting to the insoluble free base.

To fix this:

-

Lower the working concentration: You may be exceeding the maximum soluble concentration at that pH. Perform a serial dilution to find the highest concentration that remains in solution.

-

Increase the final co-solvent concentration: While keeping the final DMSO concentration as low as possible (typically <0.5% to avoid cellular toxicity), a slight increase may be necessary to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.[7]

-

Acidify the final medium (Assay Dependent): If your experiment can tolerate a slightly lower pH, reducing the pH of the final medium can increase solubility. This is often not feasible for cell-based assays but can be an option for biochemical assays.

Q3: I need to use this compound in an organic reaction in a non-polar solvent like Dichloromethane (DCM). The HCl salt is insoluble. What should I do?

A3: In this scenario, you must convert the hydrochloride salt to its free base form, which is less polar and more soluble in organic solvents. This is achieved by neutralizing the HCl salt with a base.[8] A detailed protocol for this conversion is provided in the "Advanced Protocols" section below.

Troubleshooting Workflows & Protocols

Protocol 1: Standard Workflow for Preparing Solutions for Biological Assays

This protocol outlines the most common and reliable method for preparing Isoindolin-5-ylmethanamine HCl for use in cell-based or biochemical assays.

Caption: Standard workflow for preparing Isoindolin-5-ylmethanamine HCl for biological assays.

Protocol 2: Advanced - Determining an Experimental pH-Solubility Profile

For formulation development, understanding the quantitative relationship between pH and solubility is critical. The shake-flask method is a standard approach.

Step-by-Step Methodology:

-

Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.0, 7.4, 8.0). Use buffers that do not interfere with your final analytical method.

-

Add an excess amount of Isoindolin-5-ylmethanamine HCl to a vial containing a known volume of each buffer. The goal is to have undissolved solid remaining.

-

Equilibrate the samples. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separate the solid and liquid phases. Centrifuge the samples at high speed and carefully collect the supernatant, or filter through a 0.22 µm syringe filter. Be careful not to disturb the solid pellet.

-

Quantify the concentration. Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

-

Plot the results. Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer.

Table 1: Example pH-Solubility Profile Data

| Final pH | Predominant Species | Expected Solubility (µg/mL) |

| 2.0 | Protonated (R-NH₃⁺) | >2000 |

| 4.0 | Protonated (R-NH₃⁺) | >2000 |

| 6.0 | Protonated (R-NH₃⁺) | ~1500 |

| 7.4 | Mixed | ~120 |

| 8.0 | Mixed / Free Base | ~45 |

| 9.5 | Free Base (R-NH₂) | <10 |

Protocol 3: Advanced - Conversion of HCl Salt to Free Base for Organic Synthesis

Step-by-Step Methodology:

-

Suspend the Salt: Suspend the Isoindolin-5-ylmethanamine HCl in a suitable organic solvent in which the free base is soluble, such as Dichloromethane (DCM) or Ethyl Acetate.

-

Add Base: Add a mild organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the suspension while stirring.

-

Neutralization: The organic base will react with the HCl, forming a triethylammonium chloride salt and the desired free amine. The triethylammonium chloride is often insoluble in the organic solvent and will precipitate as a white solid.

-

Stir: Allow the reaction to stir at room temperature for 30-60 minutes.

-

Isolate: The resulting mixture containing the dissolved free amine can often be used directly. Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration. For a purer product, the solvent can be removed under reduced pressure, and the residue can be further purified if necessary.

Logical Troubleshooting Framework

This diagram illustrates the causal relationships behind solubility issues and the corresponding solutions.

Caption: Causal chain from problem to solution for amine HCl salt insolubility.

References

-

Title: Amine salts Source: A Dictionary of Chemistry (Oxford Reference) URL: [Link]

-

Title: Solubility of organic amine salts Source: Sciencemadness.org Discussion Forum URL: [Link]

-

Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL: [Link]

-

Title: Isolation (Recovery) of amines Source: University of Alberta, Department of Chemistry URL: [Link]

-

Title: Isoindoline Source: Wikipedia URL: [Link]

-

Title: Isoindoline - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses Service URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics, via PMC URL: [Link]

-

Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

-

Title: Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs Source: Crystal Pharmatech URL: [Link]

-

Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: Helda - University of Helsinki URL: [Link]

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Isolation (Recovery) [chem.ualberta.ca]

- 5. Isoindoline [chembk.com]

- 6. Isoindoline | 496-12-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction temperature for isoindoline functionalization

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, Senior Application Scientist.

The isoindoline scaffold is a deceptively simple bicyclic system. Its reactivity profile is dominated by two opposing forces: the aromatic stability of the benzene ring and the ring strain/reactivity of the pyrroline ring. Temperature optimization is not just about "making it go faster"; it is about navigating the narrow corridor between kinetic activation (breaking C-H bonds) and thermodynamic degradation (ring opening or polymerization).

This guide is structured to address the three primary thermal regimes you will encounter: High-Temperature C-H Activation , Cryogenic Lithiation , and Mild Enantioselective Functionalization .

Part 1: The Thermal Landscape of Isoindoline

Before troubleshooting, you must identify which "Thermal Regime" your reaction belongs to.

| Regime | Temperature Range | Primary Reaction Class | Key Risk Factor |

| High Energy | 100°C – 140°C | Ru/Rh-Catalyzed C-H Activation | Decomposition/Polymerization. The isoindoline core can oxidize or polymerize at sustained high heat. |

| Mild/Ambient | 25°C – 50°C | Pd-Catalyzed Enantioselective Amination | Racemization. Higher temps erode enantiomeric excess (ee) faster than they improve yield. |

| Cryogenic | -78°C – -40°C | Lithiation / Electrophilic Trapping | Ring Opening. Lithiated isoindolines are unstable and prone to ring-opening or dimerization above -60°C. |

Part 2: Troubleshooting Guides & FAQs

Module A: High-Temperature C-H Activation (Ruthenium/Rhodium)

Context: You are performing a Directing Group (DG) assisted C-H arylation or alkylation, typically using [Ru(p-cymene)Cl2]2 or [CpRhCl2]2.*

Q1: My reaction mixture turns into an insoluble black tar after 4 hours at 130°C. Is my catalyst dead? Dr. Aris: Likely not dead, but over-active or thermally stressed. Black tar usually indicates the polymerization of the isoindoline core or the directing group.

-

The Science: Isoindolines possess benzylic protons that are susceptible to radical oxidation at high temperatures (>120°C), especially in the presence of oxidants (like Cu(OAc)2 or Ag salts) often used in these cycles.

-

Corrective Protocol:

-

Lower T, Extend t: Drop temperature to 110°C . Compensate by extending reaction time from 12h to 24h.

-

Solvent Switch: If using DMF or DMA (high boiling points), switch to Toluene or o-Xylene . These non-polar solvents often stabilize the active Ruthenium species better than coordinating polar solvents at high heat.

-

Inert Atmosphere: Ensure rigorous exclusion of O2. At 130°C, trace oxygen initiates rapid oxidative degradation.

-

Q2: I have 40% conversion, but it stalls. Adding more catalyst doesn't help. Why? Dr. Aris: You have likely hit a Product Inhibition wall or Catalyst Poisoning , not a thermal limit.

-

The Science: In C-H activation, the product often binds to the metal center more strongly than the starting material. However, if the temperature is too low (e.g., <80°C), the ligand exchange rate (k_exchange) is too slow to release the product.

-

Corrective Protocol:

-

The "Thermal Bump": If running at 100°C, ramp to 120°C for the final 2 hours. This provides the kinetic energy required to dissociate the product from the metal center, freeing the catalyst for another turnover.

-

Module B: Cryogenic Functionalization (Lithiation)

Context: You are deprotonating the isoindoline (or isoindolinone) with n-BuLi or t-BuLi to trap with an electrophile.

Q3: I see complex mixtures and ring-opened byproducts instead of C-1 substitution. I ran it at -20°C. Dr. Aris: -20°C is fatal for this chemistry. You must operate strictly at cryogenic temperatures.

-

The Science: The lithiated isoindoline anion is thermodynamically unstable. Above -60°C, it undergoes a retro-Mannich-type ring opening or dimerization. The activation energy for this degradation is low.

-

Corrective Protocol:

-

Strict Cryo: Cool THF to -78°C (Dry ice/Acetone) before adding the lithium base.

-

Pre-Cool Reagents: Even the addition of room-temperature n-BuLi can create localized "hot spots" that destroy the scaffold. Pre-cool the base addition syringe if possible, or add extremely slowly down the side of the flask.

-

Quench Cold: Do not warm to RT before adding the electrophile. Add the electrophile at -78°C and allow to warm slowly only after the trap is complete.

-

Module C: Enantioselective Synthesis (Palladium)

Context: Creating chiral isoindolines via Pd-catalyzed allylic C-H amination.[1]

Q4: My yield is great (95%), but my enantiomeric excess (ee) is poor (40%). I'm running at 80°C. Dr. Aris: You are operating under thermodynamic control, which favors the racemate. You need Kinetic Control.

-

The Science: Enantioselectivity is determined by the difference in transition state energies (

). At high temperatures, the available thermal energy allows the system to overcome the higher barrier of the "wrong" enantiomer, eroding selectivity. -

Corrective Protocol:

-

The "Cold & Slow" Approach: Lower the temperature to 30°C or even 25°C .

-

Solvent Effect: Switch from THF to Isopropanol (i-PrOH) . Protic solvents often stabilize the specific hydrogen-bond networks required for high ee in phosphoramidite-ligand systems, allowing the reaction to proceed at lower temperatures without stalling [5].

-

Part 3: Visualization & Decision Logic

Diagram 1: Temperature Optimization Workflow

Caption: A decision tree for selecting the initial temperature based on reaction type and troubleshooting failures.

Diagram 2: The Kinetic vs. Thermodynamic Trap

Caption: Energy landscape showing why temperature control is critical to avoid the "Tar Pit" of polymerization.

Part 4: Validated Experimental Protocols

Protocol A: Ru(II)-Catalyzed C-H Arylation (High Temp)

Based on optimization by Hu et al. [1] and Ackermann group methodologies.

-

Setup: Flame-dry a pressure tube (Schlenk tube).

-

Charge: Add Isoindolinone substrate (0.1 mmol), Arylating agent (e.g., 1,2-oxazetidine or aryl iodide), [Ru(p-cymene)Cl2]2 (4 mol%), and KOPiv (50 mol%).

-

Solvent: Add Toluene (2.0 mL).[2] Note: Toluene is preferred over DMF for cleaner impurity profiles at high temp.

-

Reaction: Seal and heat to 120°C for 16 hours.

-

Checkpoint: If conversion <50% at 4h, increase temp to 140°C.

-

-

Workup: Cool to RT, filter through Celite, concentrate.

Protocol B: Cryogenic Lithiation/Trapping

Standardized for instability management [3].

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Charge: Add Isoindoline precursor in anhydrous THF.

-

Cooling: Submerge in a dry ice/acetone bath. Wait 15 minutes to ensure internal temp is -78°C .

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

-

Critical: Do not let the internal temp rise above -70°C.[3]

-

-

Trapping: Stir for 30 mins at -78°C. Add electrophile (dissolved in THF) dropwise.

-

Warming: Stir at -78°C for 1h, then remove bath and allow to warm to 0°C before quenching with sat. NH4Cl.

References

-

Hu, X.-Q., Liu, Z.-K., Hou, Y.-X., Xu, J.-H., & Gao, Y. (2021).[4] Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6332–6336. Link

-

Korvorapun, K., Struwe, J., & Ackermann, L. (2020). Ruthenium(II)-Catalyzed C–H Functionalizations on Indoles and Their Analogues. MDPI, Molecules 25. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

-

BenchChem Technical Support. (2025).[5][6][7][8] Common challenges in the scale-up of isoindole production. Link

-

Chinese Chemical Society. (2024).[1][3] Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination.[1] CCS Chemistry. Link

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Arene Ruthenium(II) Carboxylates for C─H Alkylations and Arylations at Near Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of Isoindolin-5-ylmethanamine

Welcome to the technical support center for the purification of Isoindolin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications. Our approach is grounded in mechanistic principles and field-proven experience to empower you with the knowledge to not just follow a protocol, but to understand and adapt it to your specific needs.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Isoindolin-5-ylmethanamine, presented in a question-and-answer format.

Issue 1: My final product shows a persistent impurity at a slightly lower Rf on TLC after column chromatography.

Question: I've purified my crude Isoindolin-5-ylmethanamine, obtained from the reduction of isoindoline-5-carbonitrile, using a standard silica gel column with a dichloromethane/methanol gradient. However, I consistently see a faint spot just below my product spot on the TLC plate. What could this be and how do I remove it?

Answer:

This is a common issue, and the impurity is likely the unreacted starting material, isoindoline-5-carbonitrile . The nitrile group makes the starting material slightly more polar than the desired amine under certain conditions, leading to a lower Retention Factor (Rf) on a normal-phase silica gel TLC.

Causality: The incomplete reduction of the nitrile is the root cause. This can happen if the reducing agent was not active enough, the reaction time was too short, or the stoichiometry was incorrect.

Troubleshooting Steps:

-

Optimize the Reaction: Before resorting to more complex purification, ensure your reduction reaction goes to completion. Monitor the reaction by TLC or HPLC until the starting material spot is completely gone. If using LiAlH₄, ensure it is fresh and the solvent is anhydrous. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

-

Modify the Chromatographic Conditions:

-

Increase the Polarity of the Eluent: A gradual and slow increase in the methanol percentage in your dichloromethane/methanol eluent system can help to improve the separation between the amine and the nitrile.

-

Add a Basic Modifier: The addition of a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in the mobile phase, is highly recommended.[1] This will neutralize the acidic silanol groups on the silica surface, preventing the basic amine product from tailing and improving the resolution between your product and the less basic nitrile.

-

Consider an Alternative Stationary Phase: If the co-elution persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.[1]

-

Issue 2: My yield is significantly lower than expected after purification, and I notice some product decomposition.

Question: After purifying Isoindolin-5-ylmethanamine, my final yield is poor. I also suspect the compound might be degrading during the process. How can I minimize product loss?

Answer:

Isoindolin-5-ylmethanamine, being a benzylamine derivative, can be susceptible to degradation, particularly oxidation.[2][3] The purification process itself can introduce conditions that promote degradation if not carefully controlled.

Causality:

-

Oxidation: Primary amines, especially benzylamines, can be oxidized to imines, which can then hydrolyze to the corresponding aldehyde (in this case, isoindoline-5-carbaldehyde).[4] This can occur upon prolonged exposure to air, especially when adsorbed on an active surface like silica gel.

-

Acid-catalyzed Degradation: The acidic nature of silica gel can contribute to degradation pathways.

-

Temperature: Excessive heat during solvent removal can also lead to decomposition.

Troubleshooting Steps:

-

Work-up and Purification under Inert Atmosphere: If possible, perform the work-up and column chromatography under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

-

Use a Basic Modifier in Chromatography: As mentioned previously, adding triethylamine or ammonia to your eluent will not only improve the chromatography but also create a less acidic environment on the column, which can help to protect your amine.[1]

-

Prompt Elution and Solvent Removal: Do not let your compound sit on the column for an extended period. Use flash chromatography for a faster separation.[5] When removing the solvent after collecting the fractions, use a rotary evaporator at a moderate temperature (e.g., below 40°C).

-

Consider Salt Formation for Purification: If the free base is proving too unstable, you can purify it as a salt. After the reaction work-up, you can form the hydrochloride or hydrobromide salt by treating a solution of the crude amine in a suitable solvent (like diethyl ether or isopropanol) with HCl or HBr. The salt is often more crystalline and less prone to oxidation, making it easier to purify by recrystallization.[6][7] The free base can be regenerated by treatment with a base if needed for the next step.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my Isoindolin-5-ylmethanamine preparation?

A1: The impurities largely depend on the synthetic route. For the common synthesis involving the reduction of isoindoline-5-carbonitrile, you should be aware of:

| Impurity Class | Specific Examples | Origin |

| Starting Material | Isoindoline-5-carbonitrile | Incomplete reaction |

| Partially Reduced Intermediates | Isoindoline-5-carbaldehyde (from hydrolysis of the intermediate imine) | Incomplete reduction (especially with milder reducing agents) or oxidation of the product |

| Over-reduced Products | (Octahydro-1H-isoindol-5-yl)methanamine | Over-reduction during catalytic hydrogenation |

| Dimerization/Polymerization Products | Higher molecular weight species | Side reactions during synthesis or purification |

| Reagent-derived Impurities | Aluminum salts, residual palladium/platinum | From the reducing agent work-up or catalyst |

Q2: What is the best method for purifying Isoindolin-5-ylmethanamine on a large scale?

A2: For large-scale purification, crystallization is often the most practical and cost-effective method.[8][9] You can attempt to crystallize the free base from a suitable solvent system, or more reliably, crystallize it as a salt (e.g., hydrochloride).

Q3: How do I choose a suitable solvent for recrystallizing Isoindolin-5-ylmethanamine?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a primary aromatic amine like Isoindolin-5-ylmethanamine, you can screen the following solvents or solvent mixtures:

-

Alcohols: Ethanol, isopropanol

-

Esters: Ethyl acetate

-

Aromatic hydrocarbons/ether mixtures: Toluene/heptane, Toluene/diethyl ether

-

Water mixtures: Ethanol/water, Isopropanol/water

A good starting point is to test the solubility of a small amount of your crude product in a small volume of these solvents at room temperature and then upon heating.

Q4: Can I use reverse-phase chromatography to purify Isoindolin-5-ylmethanamine?

A4: Yes, reverse-phase chromatography can be a very effective method, especially for removing non-polar impurities. A typical mobile phase would be a gradient of acetonitrile in water with a modifier. Since the compound is basic, adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the amine, leading to better peak shape. Alternatively, using a basic modifier like triethylamine can also be effective.[1]

Section 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of Isoindolin-5-ylmethanamine free base on silica gel.

1. Preparation of the Eluent:

-

Prepare a stock solution of 1% triethylamine in dichloromethane (DCM).

-

Prepare a stock solution of 1% triethylamine in methanol (MeOH).

-

Your gradient will be run by mixing these two stock solutions.

2. Column Packing:

-

Select an appropriately sized flash chromatography column.

-

Pack the column with silica gel (60-120 mesh) as a slurry in the initial eluent (e.g., 100% DCM with 1% triethylamine).

3. Sample Loading:

-

Dissolve the crude Isoindolin-5-ylmethanamine in a minimal amount of DCM.

-

Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.

-

Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

4. Elution:

-

Begin elution with 100% DCM (+1% TEA).

-

Gradually increase the polarity by adding increasing amounts of MeOH (+1% TEA). A typical gradient might be from 0% to 10% MeOH over several column volumes.

-

Collect fractions and monitor them by TLC.